D-Xilosa

Descripción general

Descripción

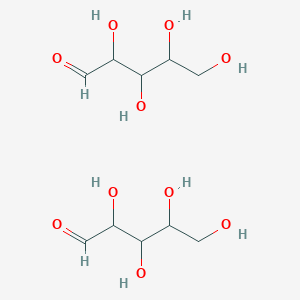

DL-Xylose is a monosaccharide, specifically a pentose sugar, composed of five carbon atoms. It is a diastereomer of D-xylose and L-xylose, meaning it contains both enantiomers in equal proportions. DL-Xylose is naturally found in the fibrous parts of plants, such as wood, straw, and corn husks. It is commonly used as a low-calorie sweetener and has applications in various industries, including food, pharmaceuticals, and biofuels .

Aplicaciones Científicas De Investigación

DL-Xylose has a wide range of applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in chromatographic analysis.

Biology: Serves as a carbon source in microbial fermentation processes to produce biofuels and biochemicals.

Medicine: Employed in diagnostic tests to assess intestinal absorption and as a prebiotic to promote gut health.

Industry: Utilized in the production of low-calorie sweeteners, food additives, and biodegradable polymers .

Mecanismo De Acción

Target of Action

DL-Xylose, also known as Aldehydo-D-xylose, primarily targets the enzyme Xylose Isomerase . This enzyme, found in Streptomyces rubiginosus , plays a crucial role in the metabolism of D-xylose, facilitating its conversion into other useful compounds.

Mode of Action

DL-Xylose interacts with its target, Xylose Isomerase, triggering a series of biochemical reactions. The uptake of D-xylose activates the related metabolic pathway, and the activities of a NAD(P)H-linked xylose reductase (XR) and a unique NADP+ -linked xylitol dehydrogenase (XDH) are detected .

Biochemical Pathways

DL-Xylose is involved in several biochemical pathways. It is a major component of lignocellulose and the second most abundant sugar present in nature . The metabolism of DL-Xylose results in a variety of substrates that serve important nutritional and biological purposes . In bacteria, the isomerization of xylose to xylulose is usually catalyzed by xylose isomerase directly .

Pharmacokinetics

For instance, D-xylose uptake is suppressed in the presence of D-glucose, D-galactose, and D-fructose .

Result of Action

The result of DL-Xylose’s action is the activation of key catalytic enzymes that enable D-xylose to enter central metabolism . This process is crucial for the bioconversion of xylose, leading to the production of biofuels and chemicals from biomass .

Action Environment

The action of DL-Xylose is influenced by environmental factors. For example, the consumption of D-xylose increases two-fold under light but decreases to the same level with the addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), indicating that extra chemical energy from the light-dependent reaction contributes to the catabolism of D-xylose .

Análisis Bioquímico

Biochemical Properties

DL-Xylose interacts with various enzymes and proteins in biochemical reactions. It is utilized by microorganisms through the xylose isomerase and Weimberg pathways, which are the major routes across diverse routes of bacterial xylose metabolism . The uptake and metabolism of DL-Xylose are inhibited by glucose, which is usually present with DL-Xylose in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in DL-Xylose utilization to relieve glucose inhibition .

Cellular Effects

DL-Xylose has various effects on different types of cells and cellular processes. For instance, in E. coli cells, when both D-glucose and DL-Xylose are present in growth media, cells typically consume D-glucose first and then DL-Xylose . The consumption rate of DL-Xylose increases gradually when E. coli BL21 (DE3) was adaptively evolved via subculture .

Molecular Mechanism

The molecular mechanism of DL-Xylose action involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of DL-Xylose to the cleft of XylFII induces a large conformational change that closes the cleft and brings the globular domains closer together .

Temporal Effects in Laboratory Settings

The effects of DL-Xylose change over time in laboratory settings. For instance, the consumption rate of DL-Xylose increased gradually when E. coli BL21 (DE3) was adaptively evolved via subculture . Moreover, the addition of xylose epimerase to the XI strains confirmed the benefit of increasing the anomerization rate of xylose, leading to higher biomass formation and faster xylose consumption .

Dosage Effects in Animal Models

The effects of DL-Xylose vary with different dosages in animal models. For instance, increasing purified DL-Xylose inclusion generally results in linear decreases in performance, efficiency, and diet digestibility in pigs .

Metabolic Pathways

DL-Xylose is involved in various metabolic pathways. It is metabolized by two different pathways, the phosphoketolase pathway yielding acetate, formate and ethanol, and the pentose phosphate/glycolytic pathway which converts xylose to L-lactate .

Transport and Distribution

DL-Xylose is transported and distributed within cells and tissues. For instance, D-xylose is known to be transported into E. coli cells through the D-xylose/proton symporter XylE and the XylFGH ATP-dependent ABC transporter .

Subcellular Localization

The subcellular localization of DL-Xylose and its effects on activity or function are significant. For instance, UDP-xylose is made within the lumen of the ER or Golgi, suggesting there is no need for UDP-Xyl transport over the membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the hydrolysis of xylan, a hemicellulose found in plant cell walls. The hydrolysis process involves breaking down xylan into its constituent sugars, including xylose, using acids or enzymes. The resulting mixture is then purified to obtain DL-Xylose .

Industrial Production Methods: Industrial production of DL-Xylose typically involves the extraction of xylan from lignocellulosic biomass, followed by hydrolysis using dilute acids or enzymatic methods. The hydrolysate is then subjected to purification processes such as filtration, ion exchange, and crystallization to isolate DL-Xylose .

Análisis De Reacciones Químicas

Types of Reactions: DL-Xylose undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Oxidation: DL-Xylose can be oxidized to form xylonic acid using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reduction of DL-Xylose using catalytic hydrogenation produces xylitol, a sugar alcohol commonly used as a sweetener.

Isomerization: DL-Xylose can be isomerized to form xylulose using xylose isomerase.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as nickel or platinum.

Isomerization: Xylose isomerase enzyme under mild temperature and pH conditions.

Major Products:

Oxidation: Xylonic acid.

Reduction: Xylitol.

Isomerization: Xylulose.

Comparación Con Compuestos Similares

- D-Xylose

- L-Xylose

- Arabinose

DL-Xylose’s unique properties and versatile applications make it an important compound in various fields of research and industry.

Propiedades

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.